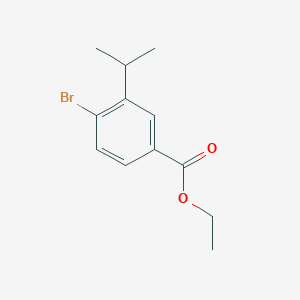

Ethyl 4-bromo-3-isopropylbenzoate

説明

Ethyl 4-bromo-3-isopropylbenzoate (CAS: 2168020-93-5) is a brominated aromatic ester with the molecular formula C₁₂H₁₅BrO₂ and a molecular weight of 271.15 g/mol. This compound features a benzoate ester core substituted with a bromine atom at the 4-position and an isopropyl group at the 3-position.

The compound requires storage at 2–8°C, indicating sensitivity to thermal degradation.

特性

分子式 |

C12H15BrO2 |

|---|---|

分子量 |

271.15 g/mol |

IUPAC名 |

ethyl 4-bromo-3-propan-2-ylbenzoate |

InChI |

InChI=1S/C12H15BrO2/c1-4-15-12(14)9-5-6-11(13)10(7-9)8(2)3/h5-8H,4H2,1-3H3 |

InChIキー |

OQNZIFZHEOYMCF-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC(=C(C=C1)Br)C(C)C |

製品の起源 |

United States |

科学的研究の応用

Ethyl 4-bromo-3-isopropylbenzoate is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis and is used in the study of reaction mechanisms.

Biology: The compound is employed in biochemical assays and as a probe in molecular biology research.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism by which Ethyl 4-bromo-3-isopropylbenzoate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

類似化合物との比較

Key Observations:

Substituent Diversity: Ethyl 4-bromo-3-isopropylbenzoate lacks nitrogen-containing heterocycles (e.g., pyridazine, isoxazole) present in analogs like I-6230 or I-6372.

Reactivity: The bromine atom in Ethyl 4-bromo-3-isopropylbenzoate offers a site for nucleophilic substitution or transition metal-catalyzed coupling (e.g., Suzuki reactions), whereas analogs with amino or thioether groups (e.g., I-6230, I-6373) may undergo oxidation or alkylation .

Molecular Weight : The compound’s lower molecular weight (271.15 vs. 363–377 g/mol for analogs) suggests improved pharmacokinetic properties if used in drug development, such as enhanced membrane permeability .

Stability and Handling

Ethyl 4-bromo-3-isopropylbenzoate requires refrigeration (2–8°C), unlike some analogs in the Molecules study, which may have higher thermal stability due to stabilizing heterocycles (e.g., pyridazine in I-6230) . The absence of hazard data (GHS classification) for this compound contrasts with analogs containing reactive thioethers (I-6373), which may pose higher toxicity risks .

Research and Application Context

- Synthetic Utility : The bromine substituent in Ethyl 4-bromo-3-isopropylbenzoate positions it as a versatile intermediate for synthesizing more complex aromatics via cross-coupling, whereas analogs like I-6473 (phenethoxy-substituted) are tailored for specific bioactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。